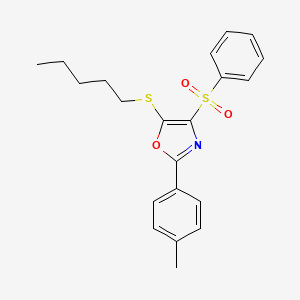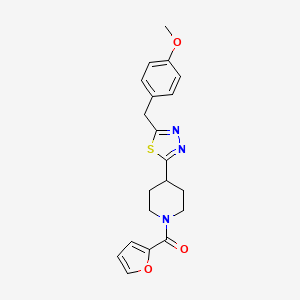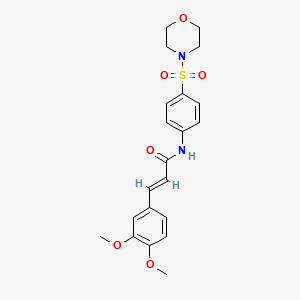
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide is a compound that can be associated with a class of pyrimidine derivatives. These derivatives are known for their potential biological activities, which include antiproliferative and antimicrobial properties. The compound of interest is structurally related to various pyrimidine analogs that have been synthesized and studied for their biological activities, such as antipsychotic effects and anti-mycobacterial properties .
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, N-{2-
Wissenschaftliche Forschungsanwendungen
PET Imaging Agent Development
Researchers have synthesized and evaluated novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide , as potential PET imaging agents for tumor detection. These derivatives exhibited promising in vitro and in vivo tumor uptake characteristics, suggesting their potential as new probes for PET tumor imaging. The investigation into these compounds' radiochemical synthesis, biodistribution, and microPET imaging indicates significant potential in enhancing tumor detection and diagnosis through PET imaging (Jingli Xu et al., 2011).
Neuroinflammation PET Imaging
Another study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) ligands for imaging neuroinflammatory processes, an early biomarker of such conditions. These compounds demonstrated subnanomolar affinity for TSPO and were successfully labeled with fluorine-18 for PET imaging. Their application in a rodent model of neuroinflammation confirmed their potential as in vivo PET-radiotracers, signifying a step forward in neuroinflammatory disease research and diagnostic imaging (Annelaure Damont et al., 2015).
Anticancer Activity
The compound's structural framework has been explored for anticancer activities. For instance, derivatives of 6-Fluorobenzo[b]pyran, structurally related to This compound , have shown anticancer activity against lung cancer cell lines, highlighting the potential of fluorinated benzamide derivatives in developing new anticancer drugs (A. G. Hammam et al., 2005).
Synthesis and Structure-Activity Relationship Studies
Research into the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for anticonvulsant activity and adenosine receptor affinity further underscores the versatility of this chemical scaffold. Such studies contribute to our understanding of the compound's pharmacological properties and its potential utility in treating neurological disorders (J. Kelley et al., 1995).
Wirkmechanismus
Target of Action
The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It’s known that the cellular environment, including the presence of growth factors and the status of the pi3k signaling pathway, can impact the efficacy of pkb inhibitors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIDWLIRWJIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

